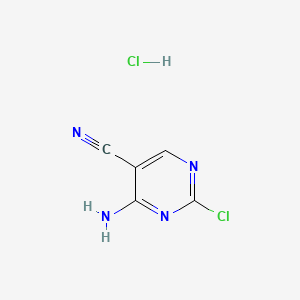
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H3ClN4. It is a white to yellow to brown solid with a molecular weight of 154.56 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride typically involves the reaction of 4,6-dihydroxypyrimidine-5-carbaldehyde oxime with phosphorus oxychloride (POCl3) in acetonitrile (CH3CN) at a temperature of 20-30°C . The reaction mixture is then treated with diisopropylethylamine (DIPEA) and heated to 80-85°C for 3 hours. The product is isolated by crystallization and purification steps .
化学反応の分析
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
科学的研究の応用
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride is used in various scientific research applications, including:
作用機序
The mechanism of action of 4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
類似化合物との比較
4-Amino-2-chloropyrimidine-5-carbonitrile hydrochloride can be compared with other similar compounds, such as:
2-Amino-4-chloropyrimidine: This compound is used in similar applications and has comparable chemical properties.
2-Chloropyrimidine-5-carbonitrile: Another related compound with similar uses in organic synthesis and research.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and nitrile functional groups, which provide distinct reactivity and applications .
特性
IUPAC Name |
4-amino-2-chloropyrimidine-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4.ClH/c6-5-9-2-3(1-7)4(8)10-5;/h2H,(H2,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYXOUCEYTXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














